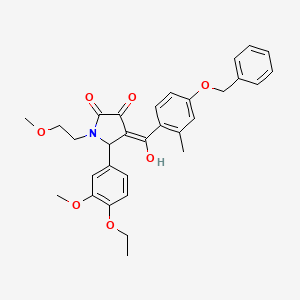

![molecular formula C27H21N3O7 B12013469 [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate CAS No. 765305-40-6](/img/structure/B12013469.png)

[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[1-[(E)-[(4-Nitrobenzoyl)hydrazinyliden]methyl]naphthalen-2-yl] 3,4-Dimethoxybenzoat: ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen Ringen und funktionellen Gruppen aufweist

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [1-[(E)-[(4-Nitrobenzoyl)hydrazinyliden]methyl]naphthalen-2-yl] 3,4-Dimethoxybenzoat beinhaltet typischerweise einen mehrstufigen Prozess:

Bildung des Hydrazone: Der erste Schritt beinhaltet die Reaktion von 4-Nitrobenzoylchlorid mit Hydrazinhydrat zur Bildung von 4-Nitrobenzoylhydrazin.

Kondensationsreaktion: Das 4-Nitrobenzoylhydrazin wird dann unter sauren Bedingungen mit 2-Formylnaphthalen umgesetzt, um das Hydrazon-Derivat zu bilden.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Hydrazon-Derivats mit 3,4-Dimethoxybenzoesäure in Gegenwart eines Dehydratisierungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP).

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab, wobei kontinuierliche Durchflussreaktoren eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Die Verwendung von automatisierten Systemen für die Zugabe von Reagenzien und die Produktabtrennung würde die Effizienz und Skalierbarkeit erhöhen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Nitrogruppe in der Verbindung kann unter katalytischen Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Hydrazonbindung kann zur Bildung des entsprechenden Hydrazinderivats reduziert werden.

Substitution: Die aromatischen Ringe können unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas mit einem Palladium-auf-Kohle-Katalysator (Pd/C).

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Salpetersäure (HNO3) für die Nitrierung, Halogene (Cl2, Br2) für die Halogenierung.

Hauptprodukte

Amin-Derivat: Entsteht durch die Reduktion der Nitrogruppe.

Hydrazin-Derivat: Entsteht durch die Reduktion der Hydrazonbindung.

Nitrierte oder halogenierte Derivate: Entstehen durch elektrophile Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie verwendet werden, um Metallkomplexe zu bilden, die als Katalysatoren in verschiedenen organischen Transformationen wirken.

Materialwissenschaften: Seine einzigartige Struktur macht es zu einem Kandidaten für die Entwicklung von organischen Halbleitern und Leuchtdioden (LEDs).

Biologie und Medizin

Arzneimittelentwicklung: Die strukturellen Merkmale der Verbindung machen es zu einem potenziellen Kandidaten für die Entwicklung neuer Arzneimittel, insbesondere als entzündungshemmende oder krebshemmende Mittel.

Biologische Sonden: Es kann als fluoreszierende Sonde zur Detektion spezifischer Biomoleküle in biologischen Systemen verwendet werden.

Industrie

Farb- und Pigmentproduktion: Die aromatische Struktur und die funktionellen Gruppen der Verbindung machen sie für die Verwendung in der Synthese von Farbstoffen und Pigmenten geeignet.

Polymeradditive: Es kann als Additiv in Polymerformulierungen verwendet werden, um Eigenschaften wie UV-Stabilität und mechanische Festigkeit zu verbessern.

Wirkmechanismus

Der Wirkmechanismus von [1-[(E)-[(4-Nitrobenzoyl)hydrazinyliden]methyl]naphthalen-2-yl] 3,4-Dimethoxybenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise in biologischen Systemen mit Enzymen oder Rezeptoren interagieren und zur Modulation von Signalwegen führen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellkomponenten interagieren und zu therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of [1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

[1-[(E)-[(4-Nitrobenzoyl)hydrazinyliden]methyl]phenyl] 3,4-Dimethoxybenzoat: Ähnliche Struktur, aber mit einem Phenylring anstelle eines Naphthylrings.

[1-[(E)-[(4-Nitrobenzoyl)hydrazinyliden]methyl]naphthalen-2-yl] Benzoat: Ähnliche Struktur, aber mit einer Benzoatgruppe anstelle einer 3,4-Dimethoxybenzoatgruppe.

Einzigartigkeit

Das Vorhandensein sowohl der Naphthyl- als auch der 3,4-Dimethoxybenzoatgruppe in [1-[(E)-[(4-Nitrobenzoyl)hydrazinyliden]methyl]naphthalen-2-yl] 3,4-Dimethoxybenzoat verleiht einzigartige elektronische und sterische Eigenschaften, die es von seinen Analoga unterscheiden. Diese Eigenschaften können seine Reaktivität, Bindungsaffinität und die gesamte biologische Aktivität beeinflussen.

Eigenschaften

CAS-Nummer |

765305-40-6 |

|---|---|

Molekularformel |

C27H21N3O7 |

Molekulargewicht |

499.5 g/mol |

IUPAC-Name |

[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C27H21N3O7/c1-35-24-14-10-19(15-25(24)36-2)27(32)37-23-13-9-17-5-3-4-6-21(17)22(23)16-28-29-26(31)18-7-11-20(12-8-18)30(33)34/h3-16H,1-2H3,(H,29,31)/b28-16+ |

InChI-Schlüssel |

DWWPRZSGYCMMTN-LQKURTRISA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dimethoxybenzoate](/img/structure/B12013394.png)

![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013419.png)

![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)

![2-chloro-N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzohydrazide](/img/structure/B12013433.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12013444.png)

![11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)